molecular formula C9H11F B12089768 4-Ethyl-1-fluoro-2-methylbenzene

4-Ethyl-1-fluoro-2-methylbenzene

Cat. No.: B12089768
M. Wt: 138.18 g/mol
InChI Key: WTJGTFSGODXUQY-UHFFFAOYSA-N
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Description

4-Ethyl-1-fluoro-2-methylbenzene is an aromatic compound with the molecular formula C9H11F It is a derivative of benzene, where the benzene ring is substituted with an ethyl group, a fluoro group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1-fluoro-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the ethyl group. The fluoro and methyl groups can be introduced through halogenation and alkylation reactions, respectively .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and halogenation reactions. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1-fluoro-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

4-Ethyl-1-fluoro-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-1-fluoro-2-methylbenzene involves its interaction with various molecular targets. The fluoro group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The ethyl and methyl groups can affect the compound’s steric and electronic properties, further modulating its behavior in chemical reactions .

Comparison with Similar Compounds

  • 4-Ethynyl-2-fluoro-1-methylbenzene
  • 1-Bromo-4-methylbenzene
  • 4-Ethyl-2-fluorotoluene

Comparison: 4-Ethyl-1-fluoro-2-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications due to the presence of the fluoro group and the specific positions of the ethyl and methyl groups .

Properties

IUPAC Name

4-ethyl-1-fluoro-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F/c1-3-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJGTFSGODXUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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